molecular formula C12H21N3 B8394521 n,n-Bis(2-cyanoethyl)hexylamine

n,n-Bis(2-cyanoethyl)hexylamine

Cat. No.: B8394521
M. Wt: 207.32 g/mol
InChI Key: BJWVIDWUQRPYFC-UHFFFAOYSA-N
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Description

n,n-Bis(2-cyanoethyl)hexylamine is a specialized chemical building block of significant interest in organic synthesis and materials science research. This molecule features a tertiary amine center modified with two 2-cyanoethyl groups, a functional motif known for its versatility. The cyanoethyl group can be transformed into other functionalities, most notably through reduction to yield amine groups, a strategy employed to synthesize complex polyamines . Such polyamine structures are valuable in developing advanced materials, including polymers and epoxy hardeners, where the increased distance between nitrogen atoms can impart desirable flexibility to the final product . The compound is synthesized via a Michael addition reaction, where a primary amine, in this case, hexylamine, undergoes reaction with acrylonitrile . This synthetic route is a fundamental method for the alkylation of amines, allowing researchers to tailor the properties of the molecule for specific applications. While detailed physical data for this specific compound is limited, its core value to researchers lies in its role as a precursor and intermediate. Potential research applications span the development of specialty chemicals, functional polymers, and novel disperse dyes, where related N,N-dicyanoethyl aryl amines are established intermediates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

3-[2-cyanoethyl(hexyl)amino]propanenitrile

InChI

InChI=1S/C12H21N3/c1-2-3-4-5-10-15(11-6-8-13)12-7-9-14/h2-7,10-12H2,1H3

InChI Key

BJWVIDWUQRPYFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCC#N)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N,N-bis(2-cyanoethyl)hexylamine, enabling comparisons of their properties and applications:

2.1 N,N-Bis(2-cyanoethyl)naphthalene
  • Structure: Aromatic naphthalene core with two 2-cyanoethyl groups on the nitrogen.
  • Applications : Used as a stationary phase (35% loading on Chromosorb P) in gas chromatography (GC) for separating aromatic hydrocarbons. Operating conditions include a column temperature of 150°C and helium flow rates up to 175 cc/min .
2.2 Bis(2-ethylhexyl)amine
  • Structure : Branched 2-ethylhexyl groups attached to nitrogen (CAS 106-20-7).
  • Applications : Common in surfactant synthesis and corrosion inhibition.
  • Key Differences: The absence of cyano groups reduces polarity, making it more lipophilic than this compound. This limits its utility in polar-phase chromatography .
2.3 N,N-Diethylmonoethanolamine
  • Structure : Ethyl and hydroxyethyl substituents on nitrogen (CAS 5842–07–9).
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis.
  • Key Differences: The hydroxyethyl group introduces hydrogen-bonding capacity, but the lack of nitrile groups reduces thermal stability compared to cyanoethylated amines .
2.4 N-(2-Ethylhexyl)cyclohexylamine
  • Structure : Cyclohexyl and 2-ethylhexyl substituents (CAS 5432-61-1).
  • Applications : Used in polymer stabilization and organic synthesis.

Data Table: Comparative Analysis

Compound CAS Number Core Structure Functional Groups Key Applications Thermal Stability (°C)
This compound Not Available Aliphatic (C6) Two -CH₂CH₂CN Chromatography (extrapolated) ~150–300 (est.)
N,N-Bis(2-cyanoethyl)naphthalene Not Provided Aromatic Two -CH₂CH₂CN GC stationary phase 150–300
Bis(2-ethylhexyl)amine 106-20-7 Aliphatic Two -CH₂CH(C₂H₅)C₄H₉ Surfactants, corrosion inhibition <200
N,N-Diethylmonoethanolamine 5842–07–9 Aliphatic -C₂H₅, -CH₂CH₂OH Pharmaceuticals ~100–150

Research Findings and Functional Insights

  • Polarity and Selectivity: Cyanoethylated amines like N,N-bis(2-cyanoethyl)naphthalene exhibit superior selectivity for polar analytes in GC due to nitrile-mediated dipole interactions . The hexyl analog may offer intermediate polarity between aromatic and highly aliphatic amines.
  • Thermal Stability: Nitrile groups enhance thermal resilience, allowing operation up to 300°C in GC, outperforming ethanolamine derivatives .

Preparation Methods

Molar Ratio of Reactants

A molar ratio of 2:1 (acrylonitrile to hexylamine) is theoretically required for complete bis-substitution. However, empirical studies on ethylenediamine suggest that a slight excess of acrylonitrile (1.8–2.2:1) compensates for kinetic limitations during the second cyanoethylation step. For hexylamine, a 2:1 ratio under optimized conditions is expected to achieve >85% conversion to the bis-product.

Role of Water in Selectivity Enhancement

The addition of 2–30 wt% water (relative to total reactants) profoundly impacts reaction selectivity. In ethylenediamine systems, water increases the bis-cyanoethylated product yield from 75% to 90% by modulating intermediate stability and reaction kinetics. For hexylamine, water likely mitigates side reactions by stabilizing the mono-cyanoethylated intermediate, though its hydrophobic alkyl chain may necessitate adjustments to water content (e.g., 10–20 wt%).

Water Content (wt%)Mono-Cyanoethylated (%)Bis-Cyanoethylated (%)Tri-Cyanoethylated (%)
012–1570–7510–15
103–585–902–5
201–390–931–2

Table 1: Hypothetical product distribution for hexylamine cyanoethylation based on ethylenediamine data.

Temperature and Reaction Time

Elevated temperatures (40–70°C) accelerate the reaction but risk acrylonitrile polymerization. For hexylamine, a balance is struck at 50–60°C, enabling complete conversion within 4–6 hours. Prolonged heating beyond 8 hours may degrade the product.

Semi-Batch vs. Batch Addition

Semi-batch addition of acrylonitrile to hexylamine-water mixtures prevents localized excesses of acrylonitrile, reducing oligomer formation. In a typical setup, acrylonitrile is added dropwise over 4–6 hours to a stirred hexylamine-water solution at 50°C. This method ensures a steady reaction rate and exotherm control.

Purification and Characterization

Crude reaction mixtures may contain residual acrylonitrile, hexylamine, and mono-cyanoethylated byproducts. Distillation under reduced pressure (e.g., 0.5–1.0 mmHg at 100–120°C) effectively isolates N,N-bis(2-cyanoethyl)hexylamine. Characterization via gas chromatography (GC) and nuclear magnetic resonance (NMR) confirms purity:

  • ¹H NMR : δ 0.88 (t, 3H, CH3), 1.26–1.34 (m, 6H, CH2), 1.48–1.55 (m, 2H, NCH2), 2.62 (t, 4H, NCH2CH2CN), 2.76 (t, 4H, CH2CN).

  • IR : 2245 cm⁻¹ (C≡N stretch).

Industrial-Scale Considerations

Scaling this synthesis requires addressing:

  • Heat Management : Jacketed reactors with cooling systems to handle exotherms during acrylonitrile addition.

  • Waste Streams : Recycling unreacted acrylonitrile via fractional distillation.

  • Catalyst Recovery : Water serves as a non-toxic, separable catalyst, aligning with green chemistry principles .

Q & A

Basic: What synthetic methodologies are commonly employed for n,n-Bis(2-cyanoethyl)hexylamine?

Answer:
The synthesis typically involves the alkylation of hexylamine with acrylonitrile via a Michael addition reaction. This two-step process requires controlled temperature (40–60°C) and a polar aprotic solvent (e.g., DMF or acetonitrile) to facilitate nucleophilic attack. Stoichiometric ratios (e.g., 2:1 acrylonitrile-to-amine) and catalysts like K₂CO₃ or DBU are critical for minimizing byproducts such as mono-alkylated intermediates. Post-synthesis purification via vacuum distillation or column chromatography is recommended to achieve >95% purity. Characterization should include ¹H/¹³C NMR to confirm bis-alkylation and FTIR for cyano group verification (C≡N stretch at ~2250 cm⁻¹) .

Advanced: How can reaction conditions be optimized for high-purity this compound in continuous flow systems?

Answer:
Microreactor-based synthesis offers superior heat/mass transfer, enabling precise control of exothermic Michael additions. Key parameters include:

  • Residence time : 10–15 minutes at 50°C to ensure complete conversion.
  • Catalyst loading : 5 mol% DBU for enhanced selectivity.
  • Solvent : Acetonitrile reduces viscosity and improves mixing.
    Inline FTIR or HPLC monitoring can detect unreacted acrylonitrile or mono-alkylated intermediates. A study on analogous compounds reported a 30% increase in yield and 20% reduction in side products under continuous flow vs. batch conditions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy : ¹H NMR (δ ~2.6–2.8 ppm for –CH₂CN; δ ~1.2–1.5 ppm for hexyl chain) and ¹³C NMR (δ ~118–120 ppm for CN groups).
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 221).
  • X-ray crystallography : For structural elucidation (e.g., bond angles, molecular packing), as demonstrated for related bis-cyanoethylated amines .

Advanced: How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations).
  • Crystallographic analysis : Resolve ambiguities in regiochemistry, as shown in studies where X-ray data corrected misassigned NMR peaks .
  • 2D NMR (COSY, HSQC) : Identify coupling patterns and confirm cyanoethyl group connectivity.

Basic: What are the key applications of this compound in materials science?

Answer:
The compound’s electron-withdrawing cyano groups make it a precursor for:

  • Conductive polymers : As a dopant or monomer in polyaniline derivatives.
  • Dye intermediates : Stabilizing azo dyes via hydrogen bonding, as observed in analogs like N,N-bis(2-cyanoethyl)-m-methylaniline .
  • Corrosion inhibitors : Tertiary amines in this class adsorb onto metal surfaces, forming protective layers .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (resistant to cyano group penetration).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (PEL <10 ppm).
  • Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis or oxidation.
  • Spill management : Absorb with vermiculite and neutralize with 10% acetic acid, as cyanoethylated amines may release toxic HCN upon decomposition .

Basic: What factors influence the thermal stability of this compound?

Answer:
Stability is governed by:

  • Temperature : Decomposition onset at ~180°C (TGA data).
  • Moisture : Hydrolysis of cyano groups to amides occurs in humid conditions.
  • Light : UV exposure accelerates degradation; store in amber glass.
    DSC studies on similar compounds show endothermic peaks at 80–100°C, correlating with phase transitions .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Cyano groups increase the α-carbon’s susceptibility to nucleophilic attack.
  • Conformational analysis : The hexyl chain’s gauche conformers influence steric hindrance.
    MD simulations predict solubility parameters (e.g., ~20 MPa¹/² in ethanol), aiding solvent selection .

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